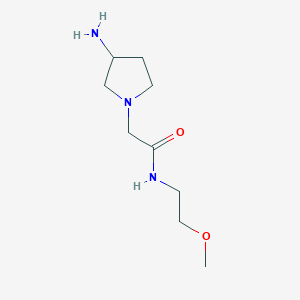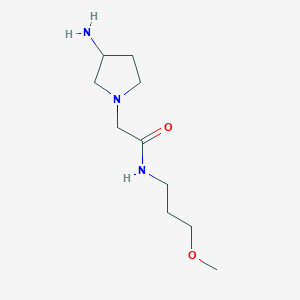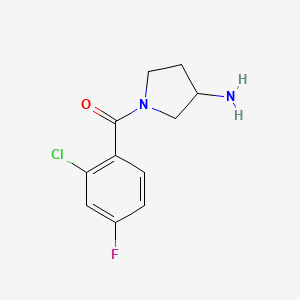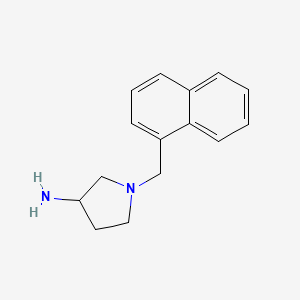![molecular formula C11H19N3 B1468473 {[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1310095-45-4](/img/structure/B1468473.png)
{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
“{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also includes a cyclopentylmethyl group and a methylamine group .
Synthesis Analysis
The synthesis of amines, such as “this compound”, can involve several methods . These include the reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and alkylation of potassium phthalimide followed by hydrolysis .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of a pyrazole ring, a cyclopentylmethyl group, and a methylamine group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions . These include reactions with acid chlorides to form amides, reactions with alkyl halides to form secondary or tertiary amines, and reactions with nitrous acid to form diazonium salts .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques and Characterization : Pyrazole derivatives, including those related to {[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine, have been synthesized and characterized using various methods like FT-IR, UV–visible spectroscopy, NMR, mass spectroscopy, and X-ray crystallography. These techniques help in understanding the structural and chemical properties of these compounds (Titi et al., 2020).
Biological Activities
Antitumor, Antifungal, and Antibacterial Activities : Certain pyrazole derivatives exhibit significant biological activities, including antitumor, antifungal, and antibacterial properties. This highlights their potential in developing new pharmacological treatments (Titi et al., 2020).
Cytotoxic Properties : Research has explored the cytotoxic properties of pyrazole derivatives, particularly in the context of tumor cell lines. This further underscores the potential of these compounds in cancer research and therapy (Kodadi et al., 2007).
Synthesis of Novel Tacrine Analogs : Novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines have been synthesized as tacrine analogs. These compounds show promising in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities, indicating potential applications in the treatment of diseases like Alzheimer’s (Mahdavi et al., 2017).
Inhibitory Effect on Platelet Aggregation : Certain pyrazole derivatives, specifically 4-(1H-pyrazol-1-yl)-2-butylamine derivatives, have been identified as inhibitors of blood platelet aggregation, which can be crucial in developing treatments for cardiovascular diseases (Ferroni et al., 1989).
Chemical Properties
Hydrogen-bonded Structures : Studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate have shown interesting hydrogen-bonded structures, contributing to a deeper understanding of chemical bonding and interactions in these compounds (Portilla et al., 2007).
Tautomerism in Derivatives : The synthesis and study of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles have indicated the presence of tautomerism in these derivatives. Understanding this phenomenon is crucial for the development of pharmaceuticals and other chemical applications (Dzvinchuk & Lozinskii, 2011).
properties
IUPAC Name |
1-[1-(cyclopentylmethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-6-11-7-13-14(9-11)8-10-4-2-3-5-10/h7,9-10,12H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNUCVKQGMPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)





![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)
![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)




